2,2,2'-Trimethylpropionanilide

Catalog No.
S714734
CAS No.
61495-04-3
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2'-Trimethylpropionanilide

CAS Number

61495-04-3

Product Name

2,2,2'-Trimethylpropionanilide

IUPAC Name

2,2-dimethyl-N-(2-methylphenyl)propanamide

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c1-9-7-5-6-8-10(9)13-11(14)12(2,3)4/h5-8H,1-4H3,(H,13,14)

InChI Key

CSGRQLUGMVFNON-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)(C)C

The exact mass of the compound 2,2,2'-Trimethylpropionanilide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2,2'-Trimethylpropionanilide is an organic compound with the molecular formula C12H17NOC_{12}H_{17}NO and a molecular weight of approximately 191.27 g/mol. It belongs to the class of amides and features a pivaloyl group attached to an aniline derivative. The compound is known for its crystalline solid form, typically appearing as a white to off-white powder. Its structure consists of a propanamide backbone with two methyl groups and a phenyl group, which contributes to its chemical properties and potential applications in various fields.

  • Substitution Reactions: The nitrogen atom in the amide group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Hydrolysis: Under acidic or basic conditions, 2,2,2'-trimethylpropionanilide can hydrolyze to yield pivalic acid and aniline derivatives.
  • Reduction: The compound can be reduced to form primary amines or other derivatives depending on the reducing agent used.

The specific conditions and reagents used will dictate the pathway and products formed during these reactions.

The synthesis of 2,2,2'-trimethylpropionanilide typically involves the reaction of pivaloyl chloride with an appropriate aniline derivative under controlled conditions. Common methods include:

  • Direct Acylation: Reacting pivaloyl chloride with aniline in the presence of a base (e.g., triethylamine) in an organic solvent like dichloromethane.
    Pivaloyl Chloride+Aniline2 2 2 Trimethylpropionanilide\text{Pivaloyl Chloride}+\text{Aniline}\rightarrow \text{2 2 2 Trimethylpropionanilide}
  • Use of Protecting Groups: In cases where sensitive functional groups are present in the aniline derivative, protecting groups may be employed during synthesis to prevent unwanted reactions.

2,2,2'-Trimethylpropionanilide has several potential applications:

  • Chemical Intermediates: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
  • Research Reagent: Utilized in organic synthesis as a standard or reagent for various chemical transformations.
  • Material Science: Potential applications in developing specialty polymers or coatings due to its unique structural properties.

Several compounds share structural similarities with 2,2,2'-trimethylpropionanilide. Notable examples include:

  • N-Pivaloyl-o-toluidine: An analogue that features a similar pivalamide structure but differs in the aromatic substituent.
  • 4'-Chloro-2,2,2'-trimethylpropionanilide: A chlorinated derivative that may exhibit different reactivity and biological properties due to the presence of chlorine.
  • Pivaloyl Chloride: A key reagent used in synthesizing various amides and esters; it serves as a precursor for 2,2,2'-trimethylpropionanilide.

Comparison Table

CompoundMolecular FormulaUnique Features
2,2,2'-TrimethylpropionanilideC12H17NOUnique pivalamide structure
N-Pivaloyl-o-toluidineC12H17NOContains o-toluidine substituent
4'-Chloro-2,2,2'-trimethylpropionanilideC12H16ClNOChlorine substituent modifies properties
Pivaloyl ChlorideC7H13ClOKey acylating agent for amines

This comparison highlights how 2,2,2'-trimethylpropionanilide's unique structure differentiates it from closely related compounds while emphasizing its potential versatility in chemical applications.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-o-tolylpivalamide

Dates

Last modified: 08-15-2023

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